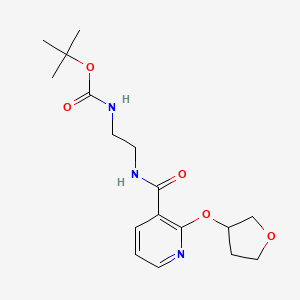

![molecular formula C15H19ClN2O3S B2373798 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone CAS No. 1281684-12-5](/img/structure/B2373798.png)

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

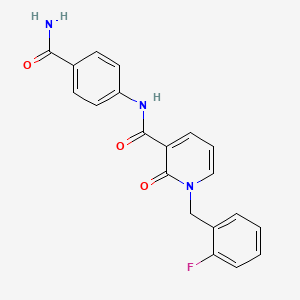

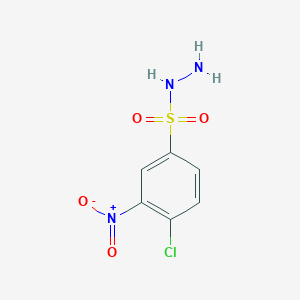

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance . The molecular formula represents the number and type of atoms in a molecule . The structural formula represents the connectivity of atoms in a molecule .

Synthesis Analysis

The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together . The synthesis analysis would involve a detailed study of the reaction conditions, the reagents used, the mechanism of the reaction, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .Chemical Reactions Analysis

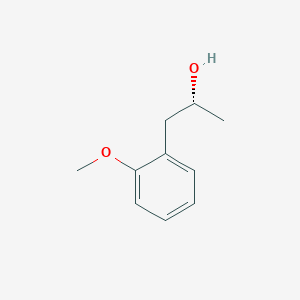

This involves studying the reactions that the compound undergoes. This could include studying the reactivity of the compound, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Applications De Recherche Scientifique

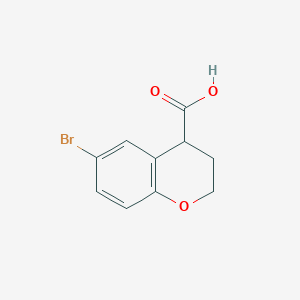

Chlorinated Compounds in Environmental Science

Chlorinated compounds have been extensively studied for their environmental impact and toxicological effects. Research on occupational exposure to chlorinated solvents, such as those similar in structure to the chlorophenyl group in the compound, has shown associations with adverse health effects, including toxicity to the nervous system and organs, and potential carcinogenicity (Ruder, 2006). The persistence and bioaccumulation of chlorinated compounds like DDT and its metabolites have been linked to endocrine disruption in humans and wildlife, with implications for reproductive and immune systems (Burgos-Aceves et al., 2021).

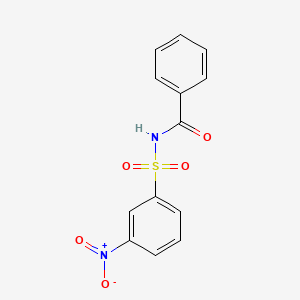

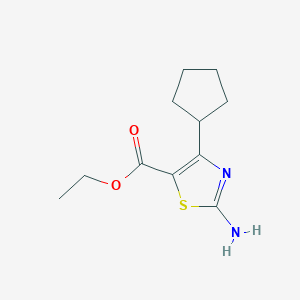

Sulfonamides in Pharmaceutical Applications

The sulfonamide group is a key structural feature in many clinically used drugs, including antimicrobials, diuretics, and carbonic anhydrase inhibitors. A review of sulfonamides between 2008 and 2012 highlighted the development of novel drugs and patents targeting various diseases, indicating the ongoing relevance of sulfonamides in drug discovery and development (Carta et al., 2012). Similarly, dapsone, a sulfone derivative, has shown promise as a neuroprotective and cytoprotective agent, suggesting potential therapeutic applications beyond its traditional use in dermatology (Diaz‐Ruiz et al., 2021).

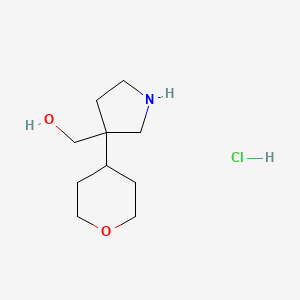

Diazepanes in Biological Research

1,4-Diazepines, which share a structural similarity with the diazepan portion of the compound, are recognized for their wide range of biological activities. They have been explored for their therapeutic potential in treating conditions such as anxiety, epilepsy, and cancer, due to their interactions with various biological targets (Rashid et al., 2019). The versatility of 1,4-diazepines underscores the importance of such structures in medicinal chemistry and pharmaceutical research.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c1-13(19)17-8-4-9-18(11-10-17)22(20,21)12-7-14-5-2-3-6-15(14)16/h2-3,5-7,12H,4,8-11H2,1H3/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHOLRQNOLJQRY-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)

![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)

![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2373731.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)

![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)